molecular formula C18H26ClN3O2 B13532131 (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

Cat. No.: B13532131
M. Wt: 351.9 g/mol
InChI Key: SDYVBSKKZDAEGY-UHFFFAOYSA-N
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Description

1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an oxazole moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cycloaddition reaction between a nitrile oxide and an alkene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazolone derivatives, reduced piperidine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride stands out due to its unique combination of an oxazole ring, a piperidine ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H

InChI Key

SDYVBSKKZDAEGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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